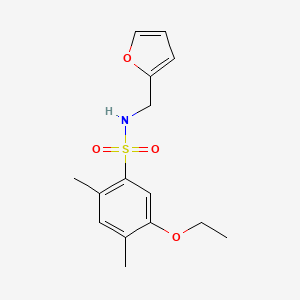![molecular formula C18H22N2O B5776187 2-[(4-benzyl-1-piperazinyl)methyl]phenol](/img/structure/B5776187.png)
2-[(4-benzyl-1-piperazinyl)methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-benzyl-1-piperazinyl)methyl]phenol is a chemical compound that belongs to the class of phenols. It is also known as BZPMP and is commonly used in scientific research as a biochemical tool. The compound has been found to exhibit a wide range of biological activities, making it a promising candidate for various applications.
Wirkmechanismus
The exact mechanism of action of 2-[(4-benzyl-1-piperazinyl)methyl]phenol is not fully understood. However, it is believed to exert its biological effects through the modulation of various receptors and enzymes. The compound has been shown to bind to serotonin receptors, dopamine receptors, and adrenergic receptors, among others.
Biochemical and Physiological Effects:
2-[(4-benzyl-1-piperazinyl)methyl]phenol has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, as well as to induce apoptosis in cancer cells. The compound has also been found to modulate the activity of various enzymes, including acetylcholinesterase and monoamine oxidase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[(4-benzyl-1-piperazinyl)methyl]phenol in lab experiments is its wide range of biological activities. The compound can be used to study various biological systems, making it a valuable tool for researchers. However, one of the limitations of using BZPMP is its potential toxicity. The compound has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 2-[(4-benzyl-1-piperazinyl)methyl]phenol in scientific research. One potential direction is the development of new derivatives of the compound with improved biological activities. Another direction is the study of the compound's effects on various disease models, including cancer and neurodegenerative diseases. Additionally, the compound's potential as a therapeutic agent for various diseases could be explored further.
In conclusion, 2-[(4-benzyl-1-piperazinyl)methyl]phenol is a promising biochemical tool with a wide range of biological activities. Its use in scientific research has provided valuable insights into various biological systems, and its potential as a therapeutic agent for various diseases warrants further exploration.
Synthesemethoden
The synthesis of 2-[(4-benzyl-1-piperazinyl)methyl]phenol can be achieved through various methods. One of the most common methods is the reaction of 4-benzylpiperazine with 2-hydroxybenzaldehyde in the presence of a base catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of BZPMP.
Wissenschaftliche Forschungsanwendungen
2-[(4-benzyl-1-piperazinyl)methyl]phenol has been extensively used as a biochemical tool in scientific research. It has been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antitumor, and antiviral properties. The compound has also been shown to modulate the activity of various enzymes and receptors, making it a valuable tool for studying biological systems.
Eigenschaften
IUPAC Name |
2-[(4-benzylpiperazin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c21-18-9-5-4-8-17(18)15-20-12-10-19(11-13-20)14-16-6-2-1-3-7-16/h1-9,21H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNQREPXQZNBLKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Benzylpiperazin-1-yl)methyl]phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5776121.png)



![N-[2-(acetylamino)phenyl]-2-bromobenzamide](/img/structure/B5776142.png)



![methyl 3-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)-4-methylbenzoate](/img/structure/B5776169.png)
![N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]propanamide](/img/structure/B5776175.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]acetamide](/img/structure/B5776176.png)
